![molecular formula C10H14ClNO2 B1469780 3-[3-(Methylamino)phenyl]propanoic acid hydrochloride CAS No. 1432678-79-9](/img/structure/B1469780.png)
3-[3-(Methylamino)phenyl]propanoic acid hydrochloride
Overview
Description
“3-[3-(Methylamino)phenyl]propanoic acid hydrochloride” is likely a derivative of propanoic acid, which is a type of carboxylic acid . It seems to have a phenyl group and a methylamino group attached to the propanoic acid backbone . It’s worth noting that this compound might have properties similar to other amino acids or their derivatives .
Synthesis Analysis
The synthesis of similar compounds, such as 3-(methylamino)propanoic acid derivatives, has been explored for various applications, including the synthesis of potential antidepressants and the preparation of neurotoxins.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as 3-(methylamino)propanoic acid, are solid at room temperature .
Scientific Research Applications
Polymer Synthesis and Material Science : Phloretic acid (a compound structurally similar to 3-[3-(Methylamino)phenyl]propanoic acid) is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, which has applications in creating materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Neuroscience and Biochemistry : The synthesis of neurotoxic compounds such as 2-amino-3-([15N]-methylamino)propanoic acid (BMAA) from precursors including similar structures to 3-[3-(Methylamino)phenyl]propanoic acid is significant in studying neurological diseases and their biochemical pathways (Hu & Ziffer, 1990).
Drug Development and Pharmaceuticals : Compounds with structural similarities are used in the synthesis of potential antidepressants, highlighting the relevance of such chemical structures in pharmaceutical research (Hill & Wisowaty, 1990).
Chemical Synthesis and Catalysis : The compound has been studied in the context of asymmetric synthesis, which is critical in the development of chiral drugs and substances with specific optical activities (Choi et al., 2010).
Organic Chemistry and Compound Synthesis : Its derivatives have been synthesized and analyzed for their structural properties, demonstrating its utility in organic chemistry and materials science (Linden, Iliev, & Heimgartner, 2006).
Fluorescence and Analytical Chemistry : Derivatization of amino acids using compounds with structural similarity for fluorescence studies indicates its application in bioanalytical chemistry and molecular diagnostics (Frade et al., 2007).
Mechanism of Action
The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a potential antidepressant, it might interact with certain neurotransmitter systems in the brain.
Safety and Hazards
properties
IUPAC Name |
3-[3-(methylamino)phenyl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-9-4-2-3-8(7-9)5-6-10(12)13;/h2-4,7,11H,5-6H2,1H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIAGORQNCLVJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC(=C1)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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